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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization

of N-(6-Chloropyridazin-3-yl)acetamide, a heterocyclic compound of interest in medicinal

chemistry and drug discovery. This document outlines a detailed experimental protocol for its

synthesis via the acetylation of 3-amino-6-chloropyridazine. Due to the limited availability of

published experimental data for the title compound, this guide presents a combination of

experimental data for the starting material and predicted characterization data for the final

product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured

tables, and a complete synthesis and characterization workflow is provided as a visual

diagram.

Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant

attention in the pharmaceutical industry due to their diverse biological activities. The

introduction of an acetamide group to the pyridazine core can modulate the compound's

physicochemical properties, such as solubility, stability, and its ability to interact with biological

targets. N-(6-Chloropyridazin-3-yl)acetamide is a derivative that holds potential as a building

block in the synthesis of more complex molecules with therapeutic applications. This guide
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serves as a practical resource for the preparation and in-depth characterization of this

compound.

Synthesis of N-(6-Chloropyridazin-3-yl)acetamide
The synthesis of N-(6-Chloropyridazin-3-yl)acetamide is achieved through the N-acetylation

of the commercially available starting material, 3-amino-6-chloropyridazine. The reaction

involves the treatment of the primary amino group with an acetylating agent, such as acetic

anhydride, in the presence of a base.

Reaction Scheme
The overall reaction is as follows:

Experimental Protocol
Materials:

3-amino-6-chloropyridazine

Acetic anhydride

Pyridine (anhydrous)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexanes

Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere

(e.g., nitrogen or argon), dissolve 3-amino-6-chloropyridazine (1.0 eq) in anhydrous pyridine

(5-10 mL per gram of starting material).

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (1.1-1.2 eq) to the cooled solution with continuous stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a

suitable eluent system (e.g., ethyl acetate/hexanes).

Upon completion of the reaction, quench by the slow addition of water.

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated aqueous

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes) or by silica gel column chromatography to afford N-(6-Chloropyridazin-3-
yl)acetamide as a solid.

Characterization
A thorough characterization of N-(6-Chloropyridazin-3-yl)acetamide is essential to confirm its

identity and purity. This section provides the physicochemical properties and spectral data.

Physicochemical Properties
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Property Value

Molecular Formula C₆H₆ClN₃O

Molecular Weight 171.58 g/mol

Appearance Predicted to be a solid

Melting Point 250 °C (decomposition)[1]

CAS Number 14959-31-0

Spectroscopic Data
Disclaimer: Experimental spectral data for N-(6-Chloropyridazin-3-yl)acetamide is not readily

available in the cited literature. The NMR data presented below is predicted using a validated

computational method and should be used as a reference. Experimental verification is

recommended.

Table 1: ¹H NMR Data

Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

3-amino-6-chloropyridazine

(Starting Material)
DMSO-d₆

7.34 (s, 1H), 6.84 (s, 1H), 6.63

(br s, 2H, NH₂)

N-(6-Chloropyridazin-3-

yl)acetamide (Product)
DMSO-d₆

Predicted: ~10.5-11.5 (br s,

1H, NH), ~8.0-8.5 (d, 1H,

pyridazine-H), ~7.5-8.0 (d, 1H,

pyridazine-H), ~2.2 (s, 3H,

CH₃)

Table 2: ¹³C NMR Data
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Compound Solvent Chemical Shift (δ, ppm)

3-amino-6-chloropyridazine

(Starting Material)
DMSO-d₆

Data not readily available in

cited literature.

N-(6-Chloropyridazin-3-

yl)acetamide (Product)
DMSO-d₆

Predicted: ~169 (C=O), ~155

(pyridazine C-NH), ~148

(pyridazine C-Cl), ~129

(pyridazine CH), ~118

(pyridazine CH), ~24 (CH₃)

Predicted NMR data was generated using NMRDB.org, which employs a database-driven

prediction algorithm.

The IR spectrum of N-(6-Chloropyridazin-3-yl)acetamide is expected to show the following

characteristic absorption bands:

Table 3: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

N-H (amide) 3300-3100 Stretching vibration

C-H (aromatic) 3100-3000 Stretching vibration

C-H (aliphatic) 3000-2850 Stretching vibration

C=O (amide) 1700-1650 Stretching vibration

C=N (pyridazine) 1600-1550 Stretching vibration

C-Cl 800-600 Stretching vibration

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Table 4: Expected Mass Spectrometry Data
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Ionization Mode Expected m/z Description

ESI+ [M+H]⁺ ≈ 172.03

Protonated molecular ion. The

isotopic pattern for one

chlorine atom (³⁵Cl/³⁷Cl ratio of

approximately 3:1) should be

observed for the molecular ion

peak and any chlorine-

containing fragments.

[M-CH₂CO+H]⁺ ≈ 130.01

Loss of ketene from the

acetamide group, a common

fragmentation pathway for N-

acyl compounds.

Further fragmentation of the

pyridazine ring.

Cleavage of the heterocyclic

ring can lead to various smaller

fragments.

Workflow and Process Visualization
The following diagrams illustrate the synthesis and characterization workflow for N-(6-
Chloropyridazin-3-yl)acetamide.

Synthesis Workflow
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Starting Materials

Reaction Work-up & Purification Final Product

3-amino-6-chloropyridazine

Acetylation
(0°C to RT, 12-24h)Acetic Anhydride

Pyridine

Quenching
Aqueous Work-up

Recrystallization or
Column Chromatography N-(6-Chloropyridazin-3-yl)acetamide

Click to download full resolution via product page

Caption: Synthesis workflow for N-(6-Chloropyridazin-3-yl)acetamide.

Characterization Workflow
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Analytical Techniques

Data Interpretation

Purified Product:
N-(6-Chloropyridazin-3-yl)acetamide

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry Melting Point Determination
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&
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Caption: Characterization workflow for N-(6-Chloropyridazin-3-yl)acetamide.

Conclusion
This technical guide provides a detailed protocol for the synthesis of N-(6-Chloropyridazin-3-
yl)acetamide and a comprehensive overview of its characterization. While experimental

spectral data for the final product is not widely published, this guide offers a valuable resource

by presenting predicted data alongside experimental data for the starting material, enabling

researchers to confidently synthesize and preliminarily characterize this compound. The

provided workflows offer a clear visual representation of the necessary steps for synthesis and

analysis. This information is intended to support further research and development in the field

of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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